N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQXUVQYIRSNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 3-(trifluoromethyl)benzamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides and esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxylic acids and amines, with tetrahydrofuran as the solvent.
Substitution Reactions: Reagents such as alcohols and amines are used under mild conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide. For instance, derivatives of similar triazine structures have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated percent growth inhibition (PGI) values exceeding 85% against several cancer types, including ovarian and lung cancers .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Antimicrobial Properties
The antimicrobial efficacy of triazine derivatives has also been investigated. Compounds with similar structural features have exhibited activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antimicrobial agents .
Table 2: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | Not specified |
Peptide Synthesis
This compound has been explored for its reactivity in peptide synthesis. The introduction of triazine moieties in peptide coupling reactions has shown promise in enhancing yields and reaction rates .
Table 3: Peptide Synthesis Using Triazine Derivatives
| Reaction Component | Yield (%) |
|---|---|
| Z-Phe-OH + Amino Acid | >90 |
Case Study 1: Anticancer Drug Development
A study published in ACS Omega detailed the synthesis and evaluation of N-aryl derivatives containing trifluoromethyl groups for anticancer activity. The results indicated that modifications to the triazine core could lead to enhanced therapeutic profiles against resistant cancer cell lines .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, researchers synthesized a series of triazine-based compounds and tested them against multiple pathogens. The findings revealed that specific substitutions on the triazine ring significantly improved antibacterial activity, paving the way for new antibiotic candidates .
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The molecular targets and pathways involved in these reactions are primarily related to the activation and subsequent nucleophilic substitution of the triazine ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzamide derivatives with heterocyclic substitutions. Key structural comparisons include:
Physicochemical and Functional Properties
- Trifluoromethyl Group: The 3-CF₃ substituent on the benzamide enhances metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., diflubenzuron) .
- Bioactivity : Unlike thiazolyl- or thienylmethylthio derivatives (excluded in and ), the triazine-methyl bridge may reduce off-target effects in therapeutic contexts while retaining pesticidal efficacy .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C12H12F3N5O2
- Molecular Weight : 303.25 g/mol
Structural Representation
The compound consists of a benzamide moiety substituted with a trifluoromethyl group and a triazine ring. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving its bioavailability.
Antiviral Properties
Research indicates that compounds with triazine structures exhibit antiviral activity. For instance, a study demonstrated that triazine derivatives can inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell pathways necessary for viral propagation .
Anticancer Activity
Triazine derivatives have been evaluated for their anticancer properties. In vitro assays have shown that certain benzamide derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells through mitochondrial dysfunction or activation of caspases.
Study 1: Antiviral Activity Assessment
A study conducted on a series of triazine derivatives reported that this compound exhibited notable antiviral activity at concentrations as low as 0.20 μM against specific viral strains .
Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, the compound was tested against A-431 and Jurkat cell lines. The results indicated an IC50 value significantly lower than that of standard treatments like doxorubicin, highlighting its potential as a therapeutic agent .
Comparative Analysis Table
Q & A
Basic: What are the optimized synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzoic acid derivatives with triazine-based amines. A key step is activating the carboxylic acid using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TCFH) in MeCN, followed by amidation with 4,6-dimethoxy-1,3,5-triazin-2-yl-methylamine .
- Critical Parameters:
- Solvent Choice: MeCN is preferred for its polarity and compatibility with TCFH .
- Stoichiometry: A 1:1 molar ratio of acid to TCFH minimizes by-products (e.g., unreacted intermediates) .
- Temperature: Reactions conducted at 0–25°C prevent thermal degradation of the triazine ring .
- Yield Optimization:
- Purification: Column chromatography with gradients of ethyl acetate/hexane (30–50%) improves purity (>95%) .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
Analytical techniques are critical for confirming identity and purity:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% .
- Mass Spectrometry (MS):
- ESI-MS (positive mode) shows [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₄F₃N₅O₃) .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?
Methodological Answer:
The -CF₃ group is electron-withdrawing, directing electrophilic substitution to the meta-position of the benzamide ring. This impacts:
- Nucleophilic Aromatic Substitution (NAS):
- Cross-Coupling Reactions:
- Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃, achieving ~70% yield .
- Hydrolysis Resistance:
Advanced: What analytical challenges arise in characterizing degradation products under oxidative conditions?
Methodological Answer:
Oxidative degradation (e.g., via H₂O₂ or light) generates triazine ring-opened by-products:
- LC-MS/MS Identification:
- Degradants show m/z shifts corresponding to hydroxylation (+16 Da) or demethylation (-14 Da) .
- Mechanistic Insights:
- Radical scavengers (e.g., BHT) reduce degradation rates, implicating free-radical pathways .
- Stability Recommendations:
Advanced: How can contradictory data on biological activity be resolved?
Case Study:
Conflicting reports on kinase inhibition (IC₅₀ = 10 nM vs. 500 nM) may arise from:
- Assay Conditions:
- Protein Source:
- Recombinant vs. native kinases exhibit structural variability in ATP-binding pockets .
- Resolution Strategy:
- Standardize assays using recombinant proteins and fixed ATP levels (10 µM) .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
